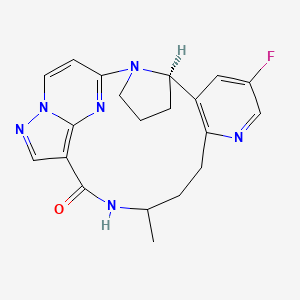

![molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8](/img/structure/B605098.png)

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Overview

Description

The compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, a cocrystal structure of JAK3 in complex with a similar compound confirms the covalent interaction . Moreover, the crystal structure of a related compound, freebase Imatinib, which precipitated from a 1:10 mixture with arginine, was presented .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was synthesized with a yield of 90%, appearing as a white powder, with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra were also provided .Scientific Research Applications

Treatment of COVID-19

Avitinib Maleate has been studied for its efficacy and safety in treating COVID-19 . A Phase 2, open-label, randomized 2-arm multicenter study was conducted to assess the safety and efficacy of STI-5656 (Abivertinib Maleate) administered orally plus Standard of Care (SOC) versus SOC in hospitalized subjects with RT-PCR confirmed SARS-CoV-2 infection and COVID-19 pneumonia .

Treatment of Pulmonary Fibrosis

Avitinib has been studied for its antifibrotic mechanism in bleomycin-induced pulmonary fibrosis in mice . The study found that Avitinib significantly alleviated bleomycin-induced pulmonary fibrosis in mice . It inhibited myofibroblast activation, migration, and extracellular matrix (ECM) production in NIH-3T3 cells, mainly by inhibiting the TGF-β1/Smad3 signalling pathways .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Avitinib is a novel oral and potent third-generation tyrosine kinase inhibitor for treating non-small cell lung cancer (NSCLC) . It has been shown to irreversibly bind EGFR by forming a covalent bound with Cys 797 in the ATP-binding pocket, spare wild-type EGFR, and overcome T790M-induced resistance .

Mechanism of Action

Avitinib Maleate, also known as Abivertinib Maleate or Avitinib (maleate), is a novel and potent third-generation tyrosine kinase inhibitor . This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Avitinib Maleate primarily targets the mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton’s tyrosine kinase (BTK) . These targets play a crucial role in cell proliferation and survival, especially in the context of cancer .

Mode of Action

Avitinib Maleate operates by irreversibly binding to the tyrosine kinase domain of the EGFR, forming a covalent bond with Cys 797 in the ATP-binding pocket . This effectively blocks the signal transduction pathways that would otherwise lead to tumor growth and survival . It also inhibits BTK, inducing apoptosis and inhibiting phosphorylation of BTK in mantle cell lymphoma .

Biochemical Pathways

Avitinib Maleate affects the TGF-β1/Smad3 signaling pathways . By inhibiting these pathways, it prevents the production and release of pro-inflammatory cytokines, such as TNF-alpha and interleukins . This has potential implications in the treatment of diseases characterized by inflammation, such as non-small cell lung cancer (NSCLC) and B-cell malignancies .

Pharmacokinetics

The pharmacokinetic properties of Avitinib Maleate are still under investigation. Its oral administration and irreversible binding to its targets suggest a potential for sustained action and good bioavailability .

Result of Action

Avitinib Maleate’s action results in the inhibition of myofibroblast activation, migration, and extracellular matrix (ECM) production . It also improves alveolar epithelial cell injury . These effects can lead to the attenuation of diseases like pulmonary fibrosis .

Action Environment

The efficacy and stability of Avitinib Maleate can be influenced by various environmental factors. For instance, the presence of specific EGFR mutations can affect its effectiveness

Safety and Hazards

Future Directions

properties

IUPAC Name |

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPZWLHPIENFW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30FN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate | |

CAS RN |

1557268-88-8 | |

| Record name | Abivertinib maleate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABIVERTINIB MALEATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Avitinib Maleate a potentially valuable therapeutic option for certain cancers?

A1: Avitinib Maleate is an orally available, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Notably, it exhibits selectivity for mutant forms of EGFR, including the drug-resistant T790M mutation []. This selectivity is crucial as EGFR mutations are implicated in the progression of various cancers, and the T790M mutation is a known mechanism of resistance to other EGFR inhibitors. By targeting these specific mutations, Avitinib Maleate aims to inhibit tumor growth and potentially overcome acquired resistance, offering a potential therapeutic advantage in EGFR-mutated cancers.

Q2: What clinical research supports the use of Avitinib Maleate in cancer treatment?

A2: A study compared Avitinib Maleate to Gefitinib in patients with advanced non-small cell lung cancer (NSCLC) harboring sensitive EGFR mutations []. While the abstract doesn't detail the results, this head-to-head trial suggests that Avitinib Maleate is being investigated as a potential treatment option for specific NSCLC patient populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)